molecular formula C17H15N5O2 B2675362 3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 1797085-44-9

3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No. B2675362
M. Wt: 321.34
InChI Key: NHYQGDLMWNHBHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one” is a type of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They are known for their biological activity as tyrosine kinase inhibitors . They have been proposed for the treatment of various conditions including bone disorders, autism, HCV replication, and prevention of sudden cardiac death .


Synthesis Analysis

A general synthetic methodology for the synthesis of 6-aryl-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-diones, which are similar to the compound , involves reacting a 2-aryl-substituted acrylate with the corresponding 6-aminopyrimidin-4(3H)-one in the presence of a base under microwave irradiation . This results in pyrido[2,3-d]pyrimidines with an aryl substituent at position C6 .

Scientific Research Applications

  • Synthesis and Applications in Organic Chemistry :

    • A study by Li et al. (2013) detailed the synthesis of quinazolin-4(3H)-ones via amidine N-arylation. This method was found applicable for the syntheses of substituted quinazolin-4(3H)-ones, which are important in organic chemistry for constructing complex molecular structures (Li et al., 2013).
  • Role in Medicinal Chemistry and Pharmacology :

    • Tsibizova et al. (2021) investigated new quinazoline derivatives, including quinazolin-4(3H)-ones, for their immunotropic activity in mice. These compounds showed a corrective action on proliferation processes in immunocompetent organs, highlighting their potential in medicinal applications (Tsibizova et al., 2021).
  • Potential in Antimicrobial and Antifungal Applications :

    • Al-Juboori (2020) synthesized novel pyrimidine derivatives, including dihydropyrimidinones, and tested their antibacterial and antifungal activities. This study highlights the potential use of such compounds in developing new antimicrobial agents (Al-Juboori, 2020).
  • Advancements in Chemical Synthesis Techniques :

    • Őrfi et al. (2004) reviewed efficient synthetic methods of quinazolin-4-ones, noting their importance as key intermediates in the development of various drugs. The paper emphasizes the role of these compounds in the synthesis of drugs for proliferative diseases (Őrfi et al., 2004).
  • Exploration of New Chemical Structures :

    • Kumar et al. (2011) synthesized a series of quinazoline-4(3H)-ones and tested their antibacterial and antioxidant potential. This research contributes to the understanding of the chemical and biological properties of these compounds (Kumar et al., 2011).
  • Potential Anticancer Applications :

    • Mulakayala et al. (2012) synthesized 2-aryl quinazolin-4(3H)-ones and evaluated their potential as anticancer agents. The study provides insights into the therapeutic applications of these compounds in oncology (Mulakayala et al., 2012).

properties

IUPAC Name

3-[2-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-oxoethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c23-16(21-6-5-14-12(8-21)7-18-10-19-14)9-22-11-20-15-4-2-1-3-13(15)17(22)24/h1-4,7,10-11H,5-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYQGDLMWNHBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one

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